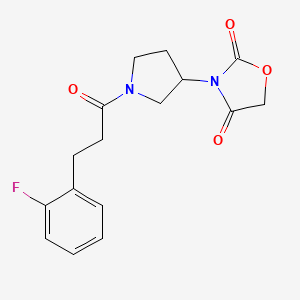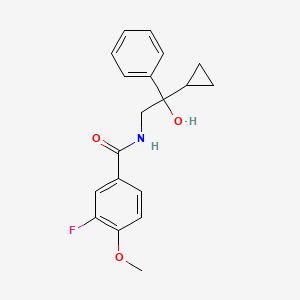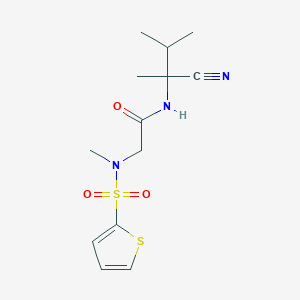![molecular formula C16H18N4O2S B2815589 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013810-53-1](/img/structure/B2815589.png)
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, a methoxyethyl group, and a 1,5-dimethyl-1H-pyrazole-3-carboxamide moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions like condensation, cycloaddition, or annulation .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the conjugated system. The electron-donating methoxy group and the electron-withdrawing carboxamide group could contribute to interesting electronic properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be cleaved under acidic conditions, or the carboxamide could react with amines or alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the presence of any chiral centers, and its degree of solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Characterization
The compound (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is part of a class of compounds with diverse structural frameworks, including pyrazoles and thiazoles. These frameworks are synthesized through various chemical reactions. For instance, compounds analogous to the one have been synthesized by reacting amino-N-substituted-1,3-benzo[d]thiazol-2-yl with substituted benzaldehydes, or by condensing cyanoacrylamides with alkylhydrazines in formic acid. The structures of these compounds are confirmed using spectral data such as Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, 13C-Nuclear Magnetic Resonance, and High-Resolution Mass Spectra (Palkar et al., 2017).
Biological Activities:
Antibacterial and Antimicrobial Properties:
- Certain analogs of these compounds exhibit significant antibacterial activities, particularly against strains like Staphylococcus aureus and Bacillus subtilis. Their antibacterial potency is validated through MIC (Minimum Inhibitory Concentration) values, and they are assessed for cytotoxicity against mammalian cell lines, showing antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).
- A variety of synthesized compounds within this class, including those with thiazole moieties, have been evaluated for antimicrobial activity. For instance, 2-(5-oxothiazolidinone)-cyanoacetamido derivatives and their subsequent reaction products exhibit promising antimicrobial activities (Gouda et al., 2010).
Anticancer Activities:
- Certain pyrazol-5-one derivatives derived from 2-aminobenzothiazole nuclei have been synthesized and assessed for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential anticancer properties (Hassan et al., 2014).
- Compounds involving benzo[d]thiazole and pyrazole frameworks have been evaluated for their anticancer potency against cell lines such as HepG2 (human liver cancer cell line) and MCF-7 (breast cancer cell line), with some compounds showing significant anticancer activities (Deshineni et al., 2020).
Toxicological and Biochemical Impacts:
- Thiazole derivatives have been researched for their toxic effects on cancer cells and their impact on pro- and antioxidant processes in the liver homogenate of both healthy and tumor-bearing mice, providing insights into their possible applications in cancer treatment and their effects on normal tissues (Shalai et al., 2021).
Pesticidal Applications:
- Some novel thiazole derivatives have been synthesized and investigated for their potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These studies encompass the synthesis, characterization, and evaluation of their biochemical impacts, providing insights into their utility in agricultural settings (Soliman et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11-10-12(18-19(11)2)15(21)17-16-20(8-9-22-3)13-6-4-5-7-14(13)23-16/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRWSGGGZBRAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N=C2N(C3=CC=CC=C3S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2815506.png)

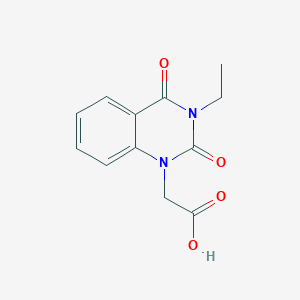
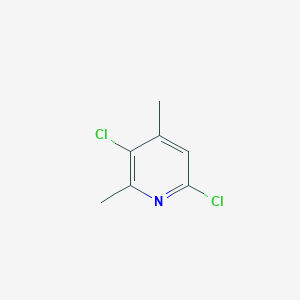
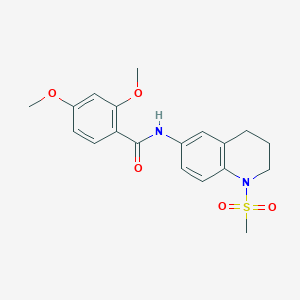

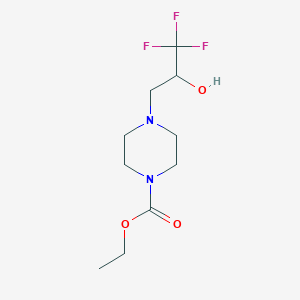
![1-(4,4-Dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2815518.png)
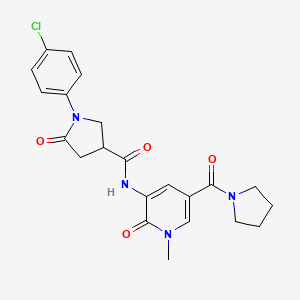
![3-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2815523.png)
